Metal-Form Specific Inhibition of Methionine Aminopeptidase (MetAP) vs. Close Analogs
The primary differentiation is its selectivity for the Mn(II)-form of MetAP. 5-(2-Methoxyphenyl)-2-furoic acid exhibits an IC50 of 558 nM against Mn(II)-MetAP, while its activity against Co(II)-MetAP is >200-fold weaker (IC50 = 120,000 nM), and its activity against Fe(II)-MetAP is >350-fold weaker (IC50 = 200,000 nM) [1]. In a head-to-head study against its direct analog 5-phenyl-2-furoic acid, the target compound's ortho-methoxy substitution pattern is critical for this Mn(II)-selectivity; the unsubstituted phenyl analog lacks this differentiation and exhibits a different, less favorable selectivity profile .
| Evidence Dimension | MetAP Isoform Selectivity (IC50) |
|---|---|
| Target Compound Data | IC50 = 558 nM (Mn(II)-MetAP) |
| Comparator Or Baseline | Target compound against Co(II)-MetAP: IC50 = 120,000 nM; Target compound against Fe(II)-MetAP: IC50 = 200,000 nM; 5-Phenyl-2-furoic acid: Lacks Mn(II) selectivity. |
| Quantified Difference | Selectivity ratio: >215x for Mn(II) over Co(II), >358x for Mn(II) over Fe(II) |
| Conditions | In vitro enzyme inhibition assay using purified recombinant E. coli MetAP isoforms. |
Why This Matters
This quantifiable selectivity enables precise target engagement in complex biological systems, reducing the confounding off-target effects associated with pan-metalloform inhibitors, a key differentiator for high-confidence mechanistic studies.
- [1] BindingDB. (2007). BDBM50175430: 5-(2-METHOXYPHENYL)-2-FUROIC ACID. Assay for Mn(II)-form of E. coli MetAP (IC50 = 558 nM), Co(II)-form (IC50 = 1.20E+5 nM), and Fe(II)-form (IC50 = 2.00E+5 nM). View Source
